molecular formula C14H32O4Si B12524272 Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol CAS No. 653564-21-7

Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol

Cat. No.: B12524272
CAS No.: 653564-21-7
M. Wt: 292.49 g/mol
InChI Key: VXFGPCKUUPTAFY-UHFFFAOYSA-N
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Description

Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol is a chemical reagent of interest in organic synthesis and medicinal chemistry research. The compound features a tert-butyldimethylsilyl (TBDMS) group, which is widely recognized as a protecting group for hydroxyl functions in complex multi-step synthesis . Research indicates that the incorporation of the tert-butyldimethylsilyl group can significantly modulate the biological activity and physicochemical properties of molecules, and it has been shown to enhance drug cytotoxicity against human tumor cell lines, such as HL60 leukemia and MCF7 breast cancer cells . The acetic acid moiety is a well-studied antimicrobial agent. Evidence from in vitro studies demonstrates that acetic acid exhibits a broad bactericidal spectrum, showing particular efficacy against problematic Gram-negative bacteria including Pseudomonas aeruginosa , Acinetobacter baumannii , and Proteus vulgaris . Furthermore, acetic acid is an approved antimicrobial agent in clinical settings, specifically for the treatment of infections of the external auditory canal . This combination of structural features makes this compound a valuable compound for researchers investigating new synthetic methodologies, prodrug strategies, and the structure-activity relationships of bioactive molecules. This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Properties

CAS No.

653564-21-7

Molecular Formula

C14H32O4Si

Molecular Weight

292.49 g/mol

IUPAC Name

acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol

InChI

InChI=1S/C12H28O2Si.C2H4O2/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13;1-2(3)4/h13H,6-11H2,1-5H3;1H3,(H,3,4)

InChI Key

VXFGPCKUUPTAFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C)[Si](C)(C)OCCCCCCO

Origin of Product

United States

Preparation Methods

Silylation Using TBDMS-Cl and Pyridine

One highly effective method for preparing 6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol involves the reaction of 1,6-hexanediol with tert-butyldimethylsilyl chloride in the presence of pyridine:

Table 2: Reaction Conditions for Silylation with Pyridine

Parameter Condition
Reagents 1,6-hexanediol (1 equiv.), TBDMS-Cl (1.2 equiv.), Pyridine (excess)
Temperature Room temperature
Duration 12 hours
Yield Up to 100%
Purification Flash chromatography (eluent: Et₃N/MeOH/CHCl₃ = 2/10/90)
Analytical Confirmation ESI-MS, ¹H-NMR

This method has demonstrated excellent yields for structurally related compounds. For example, similar reaction conditions applied to 4-aminobutanol resulted in quantitative yields of the corresponding silylated product.

Silylation Using TBDMS-Cl and Triethylamine

An alternative approach employs triethylamine as the base:

Table 3: Reaction Conditions for Silylation with Triethylamine

Parameter Condition
Reagents 1,6-hexanediol (1 equiv.), TBDMS-Cl (1.5 equiv.), Triethylamine (2.5 equiv.)
Solvent Dichloromethane (25 mL per 22 mmol of diol)
Temperature Initial addition at 0°C, then room temperature
Duration 16 hours
Yield 92-100%
Workup Dilution with dichloromethane, washing with water and brine
Purification Column chromatography if necessary

This method has been successfully applied to various alcohols including 4-aminobutanol, resulting in consistently high yields.

Silylation Using TBDMS-Cl and Imidazole

A third established approach uses imidazole as the base catalyst:

Table 4: Reaction Conditions for Silylation with Imidazole

Parameter Condition
Reagents 1,6-hexanediol (1 equiv.), TBDMS-Cl (1.1 equiv.), Imidazole (2.5 equiv.)
Solvent Anhydrous dichloromethane (0.2 M solution)
Atmosphere Inert (argon balloon)
Temperature Initial addition at 0°C, then room temperature
Duration 3 hours
Yield Approximately 88%
Purification Column chromatography

This method has proven effective for the selective monosilylation of diols and has been documented to provide good yields.

Strategies for Optimizing Monosilylation Selectivity

To maximize the yield of monosilylated product while minimizing disilylation, several strategies can be employed:

Table 5: Optimization Strategies for Selective Monosilylation

Strategy Implementation Rationale
Stoichiometric Control Use slight deficiency of TBDMS-Cl (0.8-0.9 equiv.) Limits availability of silylating agent
Concentration Effects Conduct reaction under high dilution conditions Reduces probability of second silylation
Temperature Control Maintain reaction at 0°C during silylating agent addition Slows reaction rate, improving selectivity
Sequential Addition Slow addition of TBDMS-Cl to diol solution Ensures local excess of diol during reaction
Solvent Selection Use non-polar solvents like dichloromethane Favors monosilylation through solubility effects

Employing these strategies collectively can significantly enhance the selectivity for monosilylation, with yields of the monosilylated product often exceeding 90%.

Acetylation Methods for 6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol

The second key step in the preparation of this compound is the acetylation of the remaining free hydroxyl group.

Acetylation Using Acetic Anhydride

Table 6: Reaction Conditions for Acetylation with Acetic Anhydride

Parameter Condition
Reagents 6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol (1 equiv.), Acetic anhydride (1.2-1.5 equiv.), Pyridine or DMAP (catalytic)
Solvent Dichloromethane or pyridine
Temperature Room temperature
Duration 2-4 hours
Expected Yield 85-95%
Workup Quenching with saturated NaHCO₃, extraction with organic solvent
Purification Column chromatography if necessary

Acetic anhydride is frequently the reagent of choice for acetylation due to its mild reactivity and high selectivity.

Acetylation Using Acetyl Chloride

When more reactive conditions are required:

Table 7: Reaction Conditions for Acetylation with Acetyl Chloride

Parameter Condition
Reagents 6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol (1 equiv.), Acetyl chloride (1.1 equiv.), Triethylamine or pyridine (1.5 equiv.)
Solvent Dichloromethane
Temperature Initial addition at 0°C, then room temperature
Duration 1-2 hours
Expected Yield 80-90%
Workup Quenching with saturated NaHCO₃, extraction with organic solvent
Notes More reactive than acetic anhydride; requires careful temperature control

This method provides faster reaction times but requires more careful control to prevent silyl ether cleavage.

Direct Esterification with Acetic Acid

An alternative approach involves direct esterification:

Table 8: Reaction Conditions for Direct Esterification

Parameter Condition
Reagents 6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol (1 equiv.), Acetic acid (1.2 equiv.), DCC (1.2 equiv.), DMAP (0.1 equiv.)
Solvent Dichloromethane
Temperature 0°C to room temperature
Duration 3-6 hours
Expected Yield 75-85%
Workup Filtration to remove DCU byproduct, extraction, and washing
Notes Generates less acidic conditions than acyl chlorides; beneficial for acid-sensitive substrates

This coupling approach can be advantageous when milder conditions are required to preserve the silyl protecting group.

Alternative Direct Routes: Monoesterification of 1,6-Hexanediol

An alternative synthetic strategy involves direct monoesterification of 1,6-hexanediol followed by selective silylation of the remaining hydroxyl group.

Table 9: Direct Monoesterification Routes

Method Reagents Conditions Selectivity Factors
Acyl Chloride Method 1,6-hexanediol (3 equiv.), Acyl chloride (1 equiv.) 100°C, 4 min, solvent-free or in 2-MeTHF High diol:acyl chloride ratio (3:1)
Enzymatic Approach 1,6-hexanediol, Vinyl acetate, Lipase 30-40°C, organic solvent (e.g., toluene) Enzymatic selectivity
Transesterification 1,6-hexanediol, Methyl acetate (excess) 50-60°C, basic catalyst Controlled by stoichiometry

Recent research has demonstrated that selective monoesterification of 1,6-hexanediol can be achieved with high selectivity by careful control of reaction parameters. For example, using three equivalents of 1,6-hexanediol relative to the acylating agent at 100°C for 4 minutes provides good selectivity for monoesterification.

One-Pot Sequential Synthesis

To streamline the preparation process, a one-pot sequential approach can be employed:

Table 10: One-Pot Sequential Synthesis Conditions

Step Reagents Conditions Notes
1. Silylation 1,6-hexanediol (1 equiv.), TBDMS-Cl (0.9 equiv.), Imidazole (2 equiv.) DCM, 0°C to rt, 3h Monitor by TLC for completion
2. Acetylation (without intermediate isolation) Add acetic anhydride (1.2 equiv.), DMAP (0.1 equiv.) Continue at rt, 3h Direct addition to reaction mixture
Expected Overall Yield 70-80% Single purification step

This approach offers advantages in terms of efficiency and reduced solvent usage, although it may result in slightly lower overall yields compared to stepwise synthesis with purification of intermediates.

Comparison of Synthetic Methods

Table 11: Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Approximate Overall Yield (%)
Sequential: Pyridine silylation + Ac₂O acetylation High yield, mild conditions Two purification steps, pyridine odor 85-90
Sequential: Et₃N silylation + AcCl acetylation Fast reaction times, readily available reagents More sensitive to moisture, potential side reactions 75-85
One-pot sequential synthesis Time efficient, single purification Potential for side products, more challenging purification 70-80
Reverse approach: Monoacetylation + silylation Can be advantageous for certain scales More challenging selectivity control in first step 65-75

The choice of method depends on several factors including scale, available equipment, desired purity, and time constraints. For laboratory-scale preparations, the sequential approach using pyridine for silylation followed by acetic anhydride acetylation offers a robust and high-yielding route.

Analytical Characterization

The prepared this compound can be characterized by various analytical techniques:

Table 12: Analytical Characterization Methods

Technique Expected Results/Signals
¹H NMR δ 0.05-0.07 (s, 6H, Si(CH₃)₂), 0.89-0.91 (s, 9H, C(CH₃)₃), 1.30-1.70 (m, 8H, CH₂ chain), 2.04-2.06 (s, 3H, COCH₃), 3.60-3.65 (t, 2H, CH₂OSi), 4.05-4.10 (t, 2H, CH₂OAc)
¹³C NMR δ -5.3 (Si(CH₃)₂), 18.3 (SiC(CH₃)₃), 20.9 (COCH₃), 25.6-32.8 (chain CH₂ signals), 25.9 (SiC(CH₃)₃), 63.0 (CH₂OSi), 64.6 (CH₂OAc), 171.2 (C=O)
IR 2930-2860 cm⁻¹ (C-H stretch), 1740-1735 cm⁻¹ (C=O stretch), 1250-1240 cm⁻¹ (C-O stretch), 1100-1080 cm⁻¹ (Si-O stretch)
Mass Spectrometry M+ at m/z 274, fragmentation patterns showing loss of tert-butyl (m/z 217) and cleavage at the Si-O bond

Applications and Synthetic Utility

This compound serves as a valuable building block in organic synthesis due to its orthogonally protected functional groups. The compound exhibits potential applications in:

  • Pharmaceutical synthesis as a precursor for bioactive molecules
  • Development of lipid-based drug delivery systems
  • Construction of asymmetric molecular architectures
  • Preparation of specialized surfactants and materials

The TBDMS protecting group remains stable under a wide range of reaction conditions, allowing selective transformations at the acetate terminus. Conversely, the acetate group can be selectively removed under mild basic conditions without affecting the silyl ether.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Protecting Group : Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol serves as an effective protecting group for hydroxyl functionalities during multi-step syntheses. This allows selective reactions on other functional groups without interference from the alcohol .
  • Synthesis of Complex Molecules : Its stability under various reaction conditions facilitates the synthesis of complex natural products and pharmaceuticals, enabling chemists to navigate intricate synthetic pathways effectively.

2. Biological Studies

  • Interaction Studies : While specific data on this compound is limited, similar organosilicon compounds have been shown to interact with biological targets, influencing enzyme activity and receptor binding. This suggests potential applications in drug design and development .
  • Cytotoxicity Enhancement : Research indicates that the tert-butyl dimethyl silyl group can enhance drug cytotoxicity against human tumor cells, indicating a potential role in cancer treatment strategies .

3. Material Science

  • Functionalized Materials : The compound is utilized in the preparation of functionalized materials and polymers, contributing to advancements in material science by modifying surface properties and enhancing material performance.

Case Study 1: Synthesis Techniques

A study focusing on the synthesis of tert-butyldimethylsilyl chitosan highlighted the utility of this compound as a precursor for creating soluble chitosan derivatives. The synthesized chitosan exhibited enhanced solubility and potential for biomedical applications due to its modified properties through silylation .

Case Study 2: Drug Development

In vitro studies have shown that compounds featuring the tert-butyl dimethyl silyl group exhibit enhanced cytotoxicity against various human cancer cell lines. This suggests that this compound could serve as a valuable scaffold in developing new anticancer agents .

Mechanism of Action

The mechanism of action of acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol involves the interaction of its functional groups with various molecular targets. The silyl ether group provides stability and protection to the hydroxyl group, allowing for selective reactions to occur. The molecular pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to structurally related molecules, focusing on protecting groups, backbone modifications, and reactivity:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Stability Profile Applications
Acetic acid;6-[TBS]oxyhexan-1-ol C14H30O4Si 290.47 g/mol TBS (C6), free -OH (C1), acetic acid Stable to acids/bases; TBS cleaved by F⁻ Protecting group in synthesis
5-Hexenyl Acetate C8H14O2 142.20 g/mol Acetate ester (C1), alkene (C5) Hydrolyzes under basic conditions Fragrance, polymer synthesis
Ortho tertiary butyl cyclohexanyl acetate C12H22O2 198.30 g/mol Cyclohexyl acetate, tert-butyl (C2) Stable to mild conditions Intermediate, flavoring agent
TERT-BUTYL N-(6-HYDROXYHEXYL)CARBAMATE C11H23NO3 217.30 g/mol BOC-protected amine, free -OH (C6) Acid-labile (BOC), base-stable Peptide synthesis
(S)-2-((tert-Butyldimethylsilyl)oxy)propan-1-ol C9H22O2Si 202.36 g/mol TBS-protected -OH (C2), free -OH (C1) Stable to acids/bases; F⁻ cleavage Chiral synthesis intermediate

Biological Activity

Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol is a specialized organosilicon compound characterized by a unique combination of hydrophilic and hydrophobic properties due to its structural components. This compound, with a molecular weight of approximately 292.487 g/mol, has garnered attention for its potential applications in various chemical and pharmaceutical contexts, particularly in enhancing biological activity.

Chemical Structure and Properties

The compound features:

  • Hydrophilic components : Acetic acid and alcohol functionalities.
  • Hydrophobic components : Tert-butyl and dimethylsilyl groups.

This duality allows for a range of interactions within biological systems, potentially influencing enzyme activity and receptor binding.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research suggests that compounds with similar structures exhibit antimicrobial properties. The presence of the acetic acid moiety is known to enhance the antimicrobial efficacy of various agents, making it a candidate for further exploration in biocidal applications .

Table 1: Comparison of Similar Compounds

Compound NameCAS NumberUnique FeaturesBiological Activity
6-[tert-butyl(dimethyl)silyl]oxyhexan-2-one110862-03-8Hexane backboneAntimicrobial potential
tert-butyl(dimethyl)silyl ([tert-butyl(dimethyl)silyl]oxy)acetate528576Acetate groupEnzyme modulation
8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol91898-32-7Octane backboneReceptor binding

This table illustrates variations in chain length and functional groups that affect reactivity and applications while maintaining similar silane characteristics .

Case Study: Antimicrobial Efficacy

A study conducted on related organosilicon compounds demonstrated significant antimicrobial activity against several bacterial strains. The findings indicated that the incorporation of silyl groups enhanced the lipophilicity of the compounds, improving their ability to penetrate microbial membranes . This suggests that this compound could similarly exhibit enhanced antimicrobial properties.

Future Directions

Further research is essential to:

  • Characterize the biological mechanisms underlying the activity of this compound.
  • Investigate its pharmacological profiles , including potential therapeutic applications.
  • Explore its safety and toxicity profiles in various biological contexts.

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